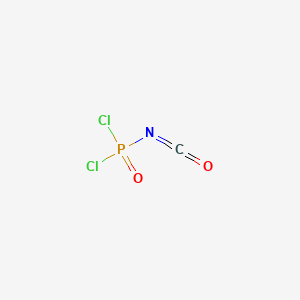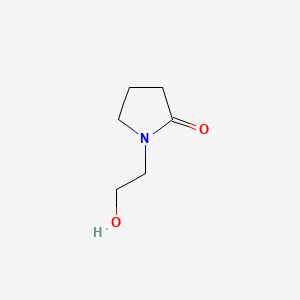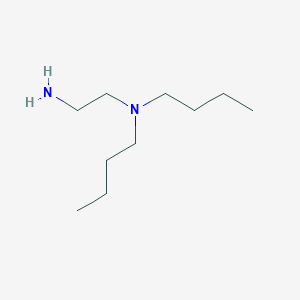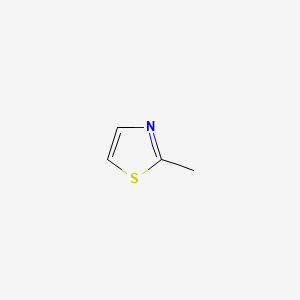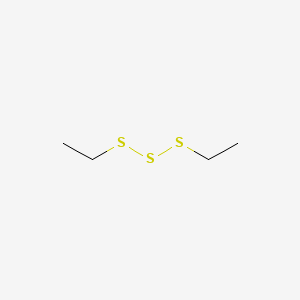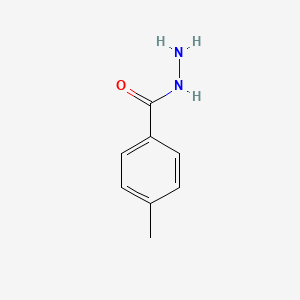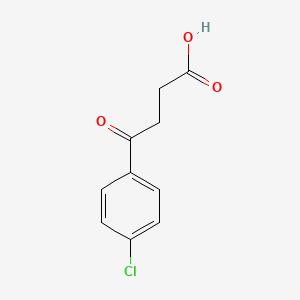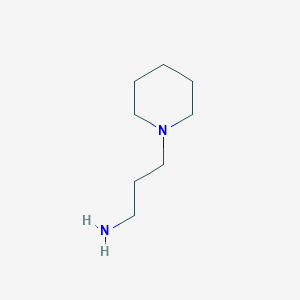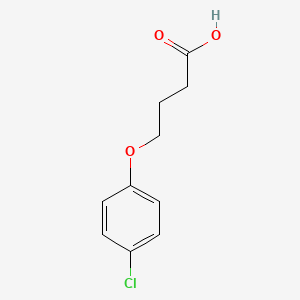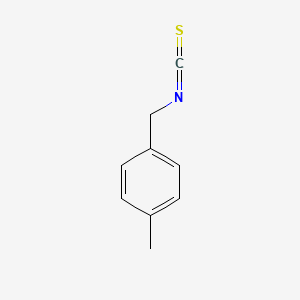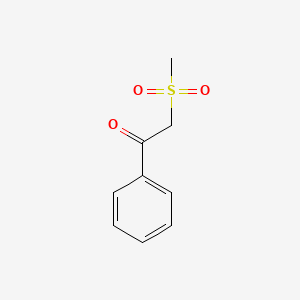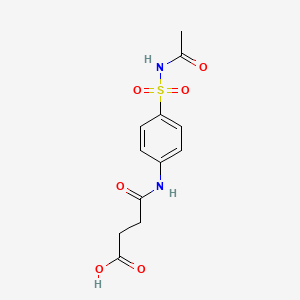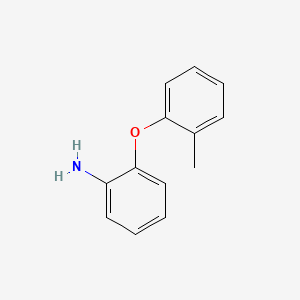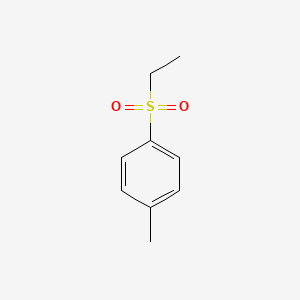
Ethyl p-tolyl sulfone
概要
説明
Ethyl p-tolyl sulfone is a chemical compound that is part of the sulfone family, characterized by the presence of a sulfonyl functional group attached to an aromatic ring. The compound is of interest in organic synthesis due to its potential applications in creating various organic molecules with high stereoselectivity.
Synthesis Analysis
The synthesis of ethylenic sulfones, including derivatives such as ethyl p-tolyl sulfone, can be achieved through the condensation of p-chlorophenylsulfonylacetic acid with various aryl aldehydes. This process results in the formation of α,β-ethylenic sulfones, which exhibit characteristic IR bands indicative of their trans ethylenic structure .
Molecular Structure Analysis
The molecular structure of ethyl p-tolyl sulfone derivatives can be inferred from spectroscopic data such as UV and IR spectra. The IR spectra of these compounds typically show medium to strong bands in the region of 1000–975 cm⁻¹, which is a hallmark of trans ethylenic compounds .
Chemical Reactions Analysis
Ethyl p-tolyl sulfone and its derivatives are versatile reagents in organic synthesis. For instance, p-tolyl α-lithio-β-(trimethylsilyl)ethyl sulfoxide, a related compound, reacts with α,β-unsaturated esters to give conjugate addition products as a single diastereomer. These intermediate enolates can be trapped with various electrophiles such as alkyl halides or aldehydes to yield products with extremely high stereoselectivity. Additionally, reactions with α,β-unsaturated ketones also proceed with high diastereoselectivity. The selective elimination of the sulfinyl group from these compounds can lead to the formation of chiral homoallylic carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl p-tolyl sulfone derivatives are closely related to their molecular structure. The presence of the sulfonyl group and the aromatic ring contributes to the compound's reactivity and stability. The ethylenic bond configuration, as evidenced by IR spectroscopy, suggests that these compounds have a planar geometry, which may influence their reactivity in various chemical reactions . Additionally, the use of related sulfone compounds in organic synthesis highlights their utility in constructing complex molecules with precise stereochemistry .
科学的研究の応用
1. Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones
- Summary of Application : Sulfones have been extensively used in organic synthesis for several decades. This research discusses new facets of sulfone reactivity toward further expanding the flexibility of C–S bonds, with an emphasis on key mechanistic features .
- Methods of Application : The study involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions . The researchers demonstrated that p-tolyl sulfonyl tetraazoles can be used as pronucleophiles with a range of boronic acids .
- Results or Outcomes : The research opened a new area of catalytic desulfitative functionalizations, displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
2. Synthesis of Sulfonated Poly(p-phenylene)-based Ionomers
- Summary of Application : This research involves the synthesis of sulfonated poly(p-phenylene)-based ionomers with well-controlled ion exchange capacities (IECs) for use as polymer electrolyte membranes .
- Methods of Application : The synthesis involves a three-step technique: (1) preceding sulfonation of the monomer with a protecting group, (2) nickel(0) catalysed coupling polymerisation, and (3) cleavage of the protecting group of the polymers .
- Results or Outcomes : The water uptake, proton conductivities, and water diffusion properties of the ionomers exhibited a strong IEC dependence . The conductivities increased from 6.9 x 10^-6 S cm^-1 to 1.8 x 10^-1 S cm^-1 at 90% RH with increasing IEC of the ionomers .
3. Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones
- Summary of Application : This research discusses new facets of sulfone reactivity toward further expanding the flexibility of C–S bonds, with an emphasis on key mechanistic features .
- Methods of Application : The study involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions . The researchers demonstrated that p-tolyl sulfonyl tetraazoles can be used as pronucleophiles with a range of boronic acids .
- Results or Outcomes : The research opened a new area of catalytic desulfitative functionalizations, displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
4. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates
- Summary of Application : This research involves the late-stage functionalization of sulfonamides to pivotal sulfonyl radical intermediates .
- Methods of Application : The study exploits a metal-free photocatalytic approach to access radical chemistry, which is harnessed by combining pharmaceutically relevant sulfonamides with an assortment of alkene fragments .
- Results or Outcomes : The research provides a new perspective on the synthetic utility of sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates .
5. Beyond Classical Sulfone Chemistry
- Summary of Application : This research discusses new facets of sulfone reactivity toward further expanding the flexibility of C–S bonds, with an emphasis on key mechanistic features .
- Methods of Application : The study involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions . The researchers demonstrated that p-tolyl sulfonyl tetraazoles can be used as pronucleophiles with a range of boronic acids .
- Results or Outcomes : The research opened a new area of catalytic desulfitative functionalizations, displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
6. Synthesis and Applications of Sodium Sulfinates
- Summary of Application : This research involves the synthesis of allyl phenyl sulfones from the Pd(OAc) 2 /Ph 3 P-catalysed sulfenylation of allylic alcohols with sodium benzenesulfinate in the presence of Et 3 B .
- Methods of Application : Varied allylic alcohols, including aryl, alkyl and conjugated dienols are equally useful in this transformation to obtain the desired sulfones .
- Results or Outcomes : The research provides a new perspective on the synthetic utility of sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates .
Safety And Hazards
Ethyl p-tolyl sulfone is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to handle the product only in a closed system or provide appropriate exhaust ventilation .
将来の方向性
Sulfones, including Ethyl p-tolyl sulfone, are highly versatile building blocks for organic synthesis and find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest. Recent developments in the field of sustainable sulfone synthesis have been reviewed, and novel emerging technologies for a more sustainable sulfone synthesis and future directions have been discussed .
特性
IUPAC Name |
1-ethylsulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQMVYXYKDYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226600 | |
| Record name | Sulfone, ethyl p-tolyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl p-tolyl sulfone | |
CAS RN |
7569-34-8 | |
| Record name | 1-(Ethylsulfonyl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7569-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl p-tolyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007569348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, ethyl p-tolyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl p-tolyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US48EZ4X2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



